N-[(Benzyloxy)carbonyl]tyrosylvaline
Overview
Description
N-[(Benzyloxy)carbonyl]tyrosylvaline is a synthetic dipeptide composed of tyrosine and valine, with a benzyloxycarbonyl (Cbz) protecting group attached to the amino group of tyrosine. This compound is often used in peptide synthesis and serves as a model compound in various biochemical studies due to its stability and well-defined structure .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(Benzyloxy)carbonyl]tyrosylvaline typically involves the following steps:
Protection of Tyrosine: The amino group of tyrosine is protected using benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as sodium bicarbonate. This reaction forms N-[(Benzyloxy)carbonyl]tyrosine.
Coupling with Valine: The protected tyrosine is then coupled with valine using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, often using automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
Types of Reactions: N-[(Benzyloxy)carbonyl]tyrosylvaline undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to remove the benzyloxycarbonyl protecting group, yielding free tyrosylvaline.
Oxidation: The phenolic hydroxyl group of tyrosine can be oxidized to form quinone derivatives.
Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups using appropriate reagents.
Common Reagents and Conditions:
Hydrolysis: Acidic conditions (e.g., trifluoroacetic acid) or basic conditions (e.g., sodium hydroxide).
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Reagents like palladium on carbon (Pd-C) for catalytic hydrogenation.
Major Products:
Hydrolysis: Tyrosylvaline.
Oxidation: Quinone derivatives of tyrosine.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-[(Benzyloxy)carbonyl]tyrosylvaline has several applications in scientific research:
Chemistry: Used as a model compound in peptide synthesis and studies of peptide bond formation.
Biology: Serves as a substrate in enzymatic studies to investigate protease activity and specificity.
Medicine: Utilized in the development of peptide-based drugs and as a reference compound in pharmacokinetic studies.
Industry: Employed in the production of synthetic peptides for research and therapeutic purposes
Mechanism of Action
The mechanism of action of N-[(Benzyloxy)carbonyl]tyrosylvaline involves its interaction with enzymes and receptors in biological systems. The benzyloxycarbonyl group protects the amino group of tyrosine, preventing unwanted side reactions during peptide synthesis. Upon deprotection, the free amino group can participate in enzymatic reactions, such as proteolysis, where proteases cleave the peptide bond between tyrosine and valine .
Comparison with Similar Compounds
N-[(Benzyloxy)carbonyl]tyrosylvaline can be compared with other similar compounds, such as:
N-[(Benzyloxy)carbonyl]tyrosylalanine: Similar structure but with alanine instead of valine, used in peptide synthesis.
N-[(Benzyloxy)carbonyl]tyrosylglycine: Contains glycine instead of valine, often used in studies of peptide bond formation.
N-[(Benzyloxy)carbonyl]tyrosylleucine: Contains leucine instead of valine, used in the synthesis of longer peptides
Uniqueness: this compound is unique due to its specific combination of tyrosine and valine, which imparts distinct physicochemical properties and biological activities. The presence of the benzyloxycarbonyl protecting group enhances its stability and makes it a valuable tool in peptide synthesis and biochemical research .
Properties
IUPAC Name |
2-[[3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-3-methylbutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O6/c1-14(2)19(21(27)28)24-20(26)18(12-15-8-10-17(25)11-9-15)23-22(29)30-13-16-6-4-3-5-7-16/h3-11,14,18-19,25H,12-13H2,1-2H3,(H,23,29)(H,24,26)(H,27,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQGCYZMRZVUJAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60318678 | |
Record name | N-[(Benzyloxy)carbonyl]tyrosylvaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60318678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38972-89-3 | |
Record name | NSC333770 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=333770 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-[(Benzyloxy)carbonyl]tyrosylvaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60318678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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